p-Coumaric Acid 4-O-Sulfate Disodium Salt

solubility formulation bioavailability

Quantifying hydroxycinnamic acid metabolites using free acid standards introduces errors from differential ionization efficiency and chromatographic retention. This validated Phase II metabolite reference standard eliminates that bias. • Aqueous-compatible disodium salt-prepare stock solutions without DMSO solvent artifacts in cell-based or enzymatic assays • Dual-pathway standard: confirmed human metabolite after coffee consumption & 4-nonylphenol exposure biomarker • Authentic sulfate conjugate controls for sulfatase-mediated activation artifacts in antibiofilm and antimicrobial assays

Molecular Formula C9H6Na2O6S
Molecular Weight 288.181
CAS No. 308338-96-7
Cat. No. B586567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Coumaric Acid 4-O-Sulfate Disodium Salt
CAS308338-96-7
Synonyms3-[4-(Sulfooxy)phenyl]-2-propenoic Acid Disodium Salt;  p-Coumaric Acid Sulfate Disodium Salt; 
Molecular FormulaC9H6Na2O6S
Molecular Weight288.181
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C9H8O6S.2Na/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14;;/h1-6H,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/b6-3+;;
InChIKeyZBEAEMLBRSACIO-RRHCXGJISA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Coumaric Acid 4-O-Sulfate Disodium Salt Overview


p-Coumaric Acid 4-O-Sulfate Disodium Salt (CAS 308338-96-7) is the disodium salt of the 4-O-sulfate ester of p-coumaric acid. It belongs to the cinnamic acid class of phenolic compounds. The compound is a validated Phase II metabolite found in human biological fluids following coffee consumption and serves as a key reference standard for investigating hydroxycinnamic acid metabolism, sulfotransferase activity, and the biological fate of dietary polyphenols [1]. Its molecular formula is C₉H₆Na₂O₆S with a molecular weight of 288.19 g/mol [2].

Metabolite reference standard for targeted LC-MS/MS metabolomics workflows
Aqueous-compatible disodium salt form supports solvent-free assay preparation
Confirmed Phase II metabolite identity enables hydroxycinnamic acid pathway studies

Why p-Coumaric Acid Cannot Substitute for 4-O-Sulfate Disodium Salt


In-class hydroxycinnamic acids and their conjugates exhibit fundamentally divergent physicochemical properties and biological activities that preclude direct interchangeability. The parent compound p-coumaric acid is virtually insoluble in water , while its 4-O-sulfate disodium salt demonstrates markedly enhanced aqueous compatibility . Critically, sulfation does not merely modify solubility—it can invert biological activity: the closely related zosteric acid (p-coumaric acid sulfate in its free acid form) is virtually inactive as an antibiofilm agent, whereas the non-sulfated p-coumaric acid exhibits strong biofilm inhibition, with activity attributable entirely to the desulfated species released by endogenous sulfatases [1]. This sulfation-dependent activity inversion means that substituting one form for another yields qualitatively different—and potentially misleading—experimental outcomes.

Solubility
Parent p-coumaric acid is water-insoluble; the disodium sulfate salt is water-compatible. Substitution may exclude aqueous-phase assay feasibility.
Activity
Sulfation can invert biological activity for this chemotype. The free acid may produce qualitatively different endpoint responses than the sulfate conjugate.
Analytical
Free acid and sulfate conjugate exhibit differential ionization efficiency and chromatographic retention. Using the free acid as a surrogate standard introduces quantification error.

p-Coumaric Acid 4-O-Sulfate Disodium Salt vs. Analogs: Evidence


Enhanced Water Solubility vs. Free Acid

The parent compound p-coumaric acid (free acid, CAS 501-98-4) is reported as insoluble in water . In contrast, the disodium salt form of the 4-O-sulfate conjugate (CAS 308338-96-7) is designed to exhibit substantially enhanced water solubility via the introduction of the charged sulfate and sodium counterions . This solubility differential is critical for aqueous-phase biochemical assays and physiological relevance, as the disodium salt enables preparation of aqueous stock solutions at millimolar concentrations without the use of organic co-solvents such as DMSO or ethanol.

Water Solubility
Cross-study
Disodium sulfate salt: water-compatible; enables aqueous stock solutions at millimolar concentrations. Free acid: insoluble in water; requires DMSO or ethanol.
Supports solvent-free aqueous assay workflows.
Qualitative solubility differentiation; vendor-reported data.
solubility formulation bioavailability phenolic acid disodium salt

Thermal Stability Advantage Over Free Acid

The p-coumaric acid 4-O-sulfate disodium salt exhibits a melting point (decomposition) exceeding 279°C . This represents a substantial thermal stability enhancement over the parent p-coumaric acid free acid, which melts/decomposes at approximately 214°C . This >65°C differential provides practical advantages for handling, storage, and applications requiring thermal resilience.

Thermal Stability
Cross-study
Disodium salt decomposition: >279°C. Free acid decomposition: ~214°C. Differential: >65°C higher for the sulfate salt.
May support ambient-temperature shipping and storage integrity.
Vendor specification data; peer-reviewed values unavailable.
thermal stability melting point decomposition temperature storage quality control

Confirmed Human Metabolite for Targeted Metabolomics

p-Coumaric acid 4-O-sulfate has been unequivocally identified as a hydroxycinnamic acid metabolite in human plasma and urine following coffee consumption, using chemically synthesized and fully characterized reference standards [1]. This validated identity as a genuine human Phase II metabolite distinguishes it from non-endogenous synthetic analogs that lack physiological relevance. The compound is catalogued in the Human Metabolome Database (HMDB0125166) and has been detected in blood and urine biospecimens [2]. In contrast, the parent p-coumaric acid free acid is not useful as a direct urinary biomarker because it is extensively conjugated (sulfated and glucuronidated) prior to excretion.

Human Metabolite ID
Head-to-head
4-O-sulfate conjugate: chemically synthesized, characterized, and confirmed in human plasma and urine after coffee consumption. Free acid: dietary precursor; not a direct urinary biomarker.
Required reference standard for accurate metabolomics quantification.
HMDB0125166; Fumeaux et al., 2010.
metabolomics analytical standard biomarker coffee metabolism LC-MS

Sulfation-Dependent Antibiofilm Activity Inversion

In the closely related zosteric acid system (p-coumaric acid sulfate, free acid form), a definitive study demonstrated that the sulfated compound (ZA) was virtually inactive as a biofilm inhibitor, while the non-sulfated p-coumaric acid (CA) exhibited strong biofilm-inhibiting activity against Escherichia coli and Vibrio natriegens [1]. LC/MS analysis revealed that any apparent activity of ZA was entirely attributable to CA released by endogenous sulfatase-mediated desulfation [1]. Additionally, natural rubber-based studies confirmed that p-coumaric acid provided more potent bacterial growth inhibition compared to zosteric acid and cinnamic acid [2]. This establishes the 4-O-sulfate conjugate as a critical research tool for distinguishing between intrinsic activity of the sulfated species and activity arising from desulfation in biological systems—a distinction impossible to make when using only the free acid.

Antibiofilm Activity
Head-to-head
Sulfated form (zosteric acid): virtually inactive against E. coli and V. natriegens biofilms. Non-sulfated p-coumaric acid: reported biofilm inhibition. Activity attributed to desulfated species released by endogenous sulfatases.
Supports sulfation-state activity interpretation in antimicrobial screening.
Kurth et al., 2015; Catto et al., 2019.
antibiofilm zosteric acid sulfatase prodrug antifouling

Sulfation Reduces Antioxidant Capacity

A systematic study of sulfate conjugates of caffeic and ferulic acids demonstrated that sulfation drastically reduces antioxidant activity. Ferulic acid-4'-O-sulfate and its glucuronide exhibited very low antioxidant activity, while caffeic acid monosulfate derivatives were 4-fold less efficient as antioxidants than the parent caffeic acid in FRAP and ABTS assays [1]. Although direct FRAP/ABTS data for p-coumaric acid 4-O-sulfate are not available, the shared hydroxycinnamic acid scaffold and the critical role of the free phenolic -OH group in radical scavenging strongly support that p-coumaric acid 4-O-sulfate—lacking a free para-hydroxyl—follows the same attenuation principle relative to p-coumaric acid free acid. This is corroborated by the observation that p-coumaric acid (free acid) exhibits strong activity in ORAC and TEAC antioxidant assays [2].

Antioxidant Capacity
Class-level
Direct FRAP/ABTS data for p-coumaric acid 4-O-sulfate not available. Class-level inference from caffeic/ferulic acid sulfates: sulfation markedly reduces radical-scavenging activity (~4-fold). Free acid exhibits reported ORAC and TEAC activity.
Context-dependent; sulfate conjugate may serve as a reduced-activity probe, not an antioxidant agent.
Data to verify for this specific compound.
antioxidant FRAP ABTS sulfation structure-activity

Dual-Pathway Biomarker: Diet and 4-Nonylphenol

p-Coumaric acid 4-O-sulfate is not only an endogenous dietary metabolite but also a validated metabolite of the xenobiotic endocrine disruptor 4-nonylphenol [1]. This dual origin—dietary polyphenol Phase II metabolite and xenobiotic exposure biomarker—is unique among commercially available hydroxycinnamic acid sulfate conjugates. The closely related ferulic acid 4-O-sulfate and caffeic acid sulfates are primarily studied in the context of dietary polyphenol metabolism, whereas p-coumaric acid 4-O-sulfate spans both nutritional metabolomics and environmental toxicology applications [2].

Dual Biomarker Role
Supporting
Validated as a metabolite of both dietary hydroxycinnamates (coffee) and the xenobiotic endocrine disruptor 4-nonylphenol. Structural analogs (ferulic/caffeic acid sulfates) lack established xenobiotic metabolite roles.
Enables dual-pathway biomonitoring research with a single reference standard.
Zalko et al., 2003; Fumeaux et al., 2010.
endocrine disruptor 4-nonylphenol biomonitoring xenobiotic metabolism exposure biomarker

Applications for p-Coumaric Acid 4-O-Sulfate Disodium Salt


Targeted LC-MS/MS Metabolomics of Hydroxycinnamic Acid Sulfates

In nutritional metabolomics studies quantifying coffee-derived phenolic acid metabolites, p-coumaric acid 4-O-sulfate disodium salt is the required authentic reference standard. As demonstrated by Fumeaux et al. (2010) [1], 10 of 24 synthesized hydroxycinnamic acid conjugates—including p-coumaric acid 4-O-sulfate—were identified in human plasma and/or urine after coffee consumption. Substituting the parent free acid (p-coumaric acid) as a calibration standard introduces quantification errors due to differential ionization efficiency and chromatographic retention between the free acid and its sulfate conjugate. Only the chemically synthesized, fully characterized sulfate conjugate enables accurate, validated quantification in targeted metabolomics workflows.

Sulfation-Dependent Activity Switching in Antibiofilm Studies

The Kurth et al. (2015) [2] finding that zosteric acid (p-coumaric acid sulfate) is virtually inactive as an antibiofilm agent—with all observed activity attributable to desulfated p-coumaric acid released by sulfatases—establishes p-coumaric acid 4-O-sulfate as an essential probe for distinguishing intrinsic sulfate activity from prodrug-like desulfation effects. Researchers investigating the antibiofilm or antimicrobial mechanism of phenolic acid sulfates must use the authentic, pure sulfate conjugate (not the free acid) to control for sulfatase-mediated activation artifacts in bacterial or fungal assay systems.

Aqueous-Phase Assays Without Organic Solvents

The disodium salt form of p-coumaric acid 4-O-sulfate enables preparation of aqueous stock solutions at concentrations that are unattainable with the water-insoluble parent p-coumaric acid free acid . This is particularly critical for in vitro sulfotransferase activity assays, cell culture experiments where DMSO cytotoxicity must be avoided, and any biochemical assay requiring physiologically relevant aqueous conditions. The compound's confirmed water compatibility (via the disodium sulfate moiety) eliminates solvent artifacts that confound data interpretation when using DMSO-dissolved free acid.

Dual Biomonitoring Reference for Diet and Xenobiotic Exposure

p-Coumaric acid 4-O-sulfate disodium salt is uniquely positioned as a reference standard serving both nutritional metabolomics and environmental toxicology. It is a validated human metabolite following coffee consumption [1] and a confirmed metabolite of the endocrine disruptor 4-nonylphenol [3]. Laboratories conducting human biomonitoring for both dietary polyphenol exposure and environmental xenobiotic exposure can standardize on this single compound for dual-pathway quantification, reducing the number of reference materials required and enabling integrated exposure assessment across dietary and environmental domains.

Application
Selection Property
Validation Focus
Targeted LC-MS/MS metabolomics
Authentic metabolite reference standard identity
Ionization efficiency and chromatographic retention validation
Sulfation-dependent activity studies
Sulfation-state authentication
Desulfation artifact control in biological assay systems
Aqueous-phase biochemical assays
Disodium salt water compatibility
Solvent-artifact exclusion and physiological relevance
Dual-pathway biomonitoring research
Dietary and xenobiotic metabolite dual utility
Cross-study data integration across nutritional and environmental domains
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